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Introduction
The isolation of pure and homogenous populations of extracellular vesicles (EVs), including

exosomes and microvesicles, is a critical prerequisite for their study and therapeutic

application. Density gradient ultracentrifugation is a gold-standard technique for separating EVs

from contaminating proteins and lipoprotein particles based on their buoyant density. Iohexol, a
non-ionic, iodinated density gradient medium, offers a gentle and effective solution for EV

purification. Its ability to form iso-osmotic gradients helps preserve the integrity and functionality

of the isolated vesicles.[1][2] This document provides detailed protocols and application notes

for the preparation and use of iohexol gradients for the isolation of extracellular vesicles from

various biological sources.

Data Presentation
The following tables summarize key quantitative data from representative studies utilizing

iohexol density gradients for EV isolation. These values can serve as a benchmark for

researchers optimizing their own isolation protocols.

Table 1: Characterization of Extracellular Vesicles Isolated Using Iohexol Density Gradient
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Starting
Material

EV Marker
Proteins
Detected

EV Size Range
(nm)

Peak EV
Density (g/mL)

Reference

Human Saliva
CD63, CD133,

EpCAM
47.8 ± 12.3 ~1.11 [3]

Conditioned Cell

Media
- 74.0 ± 23.5 ~1.06 [3]

Rat Blood

Plasma

Alix, Tsg101,

CD81
- ~1.146 [4]

Stem Cell

Culture Media
- ~60 1.15-1.19 [5]

Table 2: Comparison of EV Yield and Purity Across Different Isolation Methods

Isolation
Method

Relative
Protein
Amount per
10⁸ Particles

Typical Protein
Yield per 10⁶
Cells

Key
Observation

Reference

OptiPrep™

Density Gradient

(ODG)

Lower than UC ~0.3 µg

Distinct protein

profile with

unique bands

[6]

Ultracentrifugatio

n (UC)
Higher than ODG ~0.7 µg - [6]

Commercial Kit

(EQ)
3x more than UC ~5 µg

Higher protein

contamination
[6]

Commercial Kit

(TEI)
8x more than UC ~5 µg

Highest protein

contamination
[6]
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Protocol 1: Discontinuous (Step) Iohexol Gradient for EV
Isolation from Cell Culture Supernatant
This protocol is adapted from methodologies utilizing OptiPrep™ (a 60% w/v solution of

iodixanol) for the purification of EVs from crude pellets obtained after initial ultracentrifugation.

[5][7][8]

Materials:

Crude EV pellet (obtained from ultracentrifugation of cell culture supernatant)

OptiPrep™ (60% w/v Iodixanol)

Homogenization Buffer (0.25 M sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)[8] or 0.25 M

Sucrose in 30 mM Tris-HCl[7]

Phosphate-Buffered Saline (PBS)

Ultracentrifuge tubes (e.g., 13.2 mL, 40PET)[5][7][8]

Ultracentrifuge with a swinging bucket rotor (e.g., SW41Ti)[8]

Procedure:

Preparation of Iohexol Gradient Solutions:

Prepare 40%, 20%, 10%, and 5% (w/v) iodixanol solutions by diluting the 60% OptiPrep™

stock with the chosen homogenization buffer.[8] For a 12 mL final gradient volume, you will

need approximately 3 mL of 40%, 3 mL of 20%, 3 mL of 10%, and 2.8 mL of 5% solutions.

[8][9]

Creating the Discontinuous Gradient:

Carefully layer the prepared iodixanol solutions into an ultracentrifuge tube, starting with

the highest density solution at the bottom.

Pipette 3 mL of the 40% iodixanol solution into the bottom of the tube.
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Carefully overlay the 40% layer with 3 mL of the 20% iodixanol solution.

Next, layer 3 mL of the 10% iodixanol solution on top of the 20% layer.

Finally, add 2.8 mL of the 5% iodixanol solution to the top.[8][9]

Loading the Sample:

Resuspend the crude EV pellet in a small volume of PBS (e.g., 100 µL) or homogenization

buffer.[8]

Carefully overlay the resuspended EV sample onto the top of the 5% iodixanol layer.[8][9]

Ultracentrifugation:

Place the tubes in a swinging bucket rotor and balance them carefully.

Centrifuge at 100,000 x g for 18 hours at 4°C.[8] Set acceleration and deceleration to a

low setting to avoid disturbing the gradient.[5]

Fraction Collection:

After centrifugation, carefully remove the tubes from the rotor.

Collect fractions (e.g., 1 mL each) from the top of the gradient.[8][9] It is known that

exosomes typically exist in a density range of 1.15 to 1.19 g/cm³.[5][7] This corresponds to

specific fractions which can be predetermined or identified by measuring the density of

each fraction.

Washing and Concentrating EVs:

Dilute the collected EV-containing fractions with a larger volume of PBS (e.g., 20 mL).

Centrifuge at a higher speed (e.g., 200,000 x g) for 2 hours at 4°C to pellet the purified

EVs.[8]

Resuspend the final EV pellet in a suitable buffer for downstream applications and store at

-80°C.[8]
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Protocol 2: Bottom-Up (Flotation) Iohexol Gradient for
EV Isolation from Human Saliva
This protocol is adapted for isolating EVs from complex biological fluids like saliva, where the

sample is mixed with a high-density iohexol solution and overlaid with lower-density layers.[3]

Materials:

Crude EV pellet (obtained from ultracentrifugation of pre-cleared saliva)

Iodixanol solutions: 47%, 37%, 28%, and 18% (w/v) in 0.02 M HEPES/NaOH, pH 7.2[3]

Ultracentrifuge tubes (e.g., 14 mL)[3]

Ultracentrifuge with a swinging bucket rotor (e.g., SW40Ti)[3]

Procedure:

Sample Preparation:

Resuspend the crude EV pellet in 2.5 mL of the 47% iodixanol solution.[3]

Creating the Discontinuous Gradient:

In a 14 mL ultracentrifuge tube, layer the following solutions from bottom to top:

The 2.5 mL EV-containing 47% iodixanol solution.

2.5 mL of 37% iodixanol solution.

2.5 mL of 28% iodixanol solution.

2.5 mL of 18% iodixanol solution.

Ultracentrifugation:

Centrifuge the gradient at 160,000 x g for 17 hours at 4°C.[3]

Fraction Collection:
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Following centrifugation, collect fractions from the top of the gradient. For example, collect

a 1.25 mL top fraction, followed by four 2.5 mL fractions, and a final 1.25 mL bottom

fraction.[3] The EV-rich fractions are typically found at the interfaces between the density

layers.
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Caption: Workflow for extracellular vesicle isolation using a top-loaded iohexol density

gradient.
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Caption: Workflow for bottom-up (flotation) iohexol density gradient for EV isolation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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